molecular formula C24H28O7 B192151 Praeruptorin E CAS No. 78478-28-1

Praeruptorin E

Cat. No. B192151
CAS RN: 78478-28-1
M. Wt: 428.5 g/mol
InChI Key: UFUVJROSOIXJGR-WLISBCLRSA-N
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Description

Praeruptorin E, also known as Praeruptorin G, is a cardiotonic agent isolated from Peucedanum praeruptorum Dunn . It has a selective cardiac calcium channel agonistic effect .


Synthesis Analysis

The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots was the highest before blotting and was the lowest after flowering . Particularly, the content of Praeruptorin A, Praeruptorin B, and Praeruptorin E was reduced to the lowest in roots after flowering .


Molecular Structure Analysis

The molecular formula of Praeruptorin E is C24H28O7 . It has a molecular weight of 428.47 .


Physical And Chemical Properties Analysis

Praeruptorin E is a powder with a molecular formula of C24H28O7 and a molecular weight of 428.47 . It has a CAS Number of 78478-28-1 .

Scientific Research Applications

  • Respiratory Ailments Treatment

    • Praeruptorin E is found in Peucedanum praeruptorum Dunn, a traditional medicinal plant used for respiratory ailments, including cough, pulmonary hypertension, and asthma .
  • Hypertension Treatment

    • Both crude plant extracts and purified metabolites of P. praeruptorum, which includes Praeruptorin E, have been reported as treatments for hypertension .
  • Osteoporosis Treatment

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have anti-osteoclastogenic effects, which could be beneficial in the treatment of osteoporosis .
  • Huntington’s Disease Treatment

    • Extracts of P. praeruptorum, which includes Praeruptorin E, have been reported to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Huntington’s disease .
  • Cancer Treatment

    • Both crude plant extracts and purified metabolites of P. praeruptorum, which includes Praeruptorin E, have been reported as treatments for cancer .
  • Anti-inflammatory Treatment

    • Extracts of P. praeruptorum, which includes Praeruptorin E, have been reported to have anti-inflammatory effects .
  • Anti-Inflammatory Effects

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have anti-inflammatory effects .
    • In a study, rat hepatocytes were used, which produce proinflammatory mediator nitric oxide (NO) in response to proinflammatory cytokine interleukin 1β (IL-1β). A methanol extract of P. praeruptorum roots, which suppressed IL-1β-induced NO production, was fractionated into three crude fractions based on hydrophobicity. The ethyl acetate (EtOAc)-soluble fraction markedly inhibited NO production. After this fraction was purified, three biologically active compounds were identified as praeruptorins A, B, and E .
    • The IC50 values obtained in this study were as follows: praeruptorin A > praeruptorin B > praeruptorin E. The suppression activity to reduce NO production was high when an angeloyl group was a substituent at C-4’, such as praeruptorin B, whereas it was lower when an acetyl group was a substituent at C-4’, such as praeruptorin A .
  • Neuroprotection

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have neuroprotective effects .
  • Reversal of Multidrug Resistance

    • Coumarins, which are rich in P. praeruptorum, have a wide range of applications in the prevention and treatment of cardiovascular and cerebrovascular diseases, anti-inflammatory, reversal of multidrug resistance, anti-cancer, and neuroprotection .
  • Antidepressant Effects

    • Extracts of P. praeruptorum, which includes Praeruptorin E, have been reported to have antidepressant effects .
  • Osteogenic Effects

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have osteogenic effects .
  • Modulating P-glycoprotein (Pgp)

    • Side chains at the C-3′ and C-4′ site of khellactone coumarin, which includes Praeruptorin E, seem to play a key role in modulating Pgp .
  • Anti-Inflammatory Effects

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have anti-inflammatory effects .
    • In a study, rat hepatocytes were used, which produce proinflammatory mediator nitric oxide (NO) in response to proinflammatory cytokine interleukin 1β (IL-1β). A methanol extract of P. praeruptorum roots, which suppressed IL-1β-induced NO production, was fractionated into three crude fractions based on hydrophobicity. The ethyl acetate (EtOAc)-soluble fraction markedly inhibited NO production. After this fraction was purified, three biologically active compounds were identified as praeruptorins A, B, and E .
    • The IC50 values obtained in this study were as follows: praeruptorin A > praeruptorin B > praeruptorin E. The suppression activity to reduce NO production was high when an angeloyl group was a substituent at C-4’, such as praeruptorin B, whereas it was lower when an acetyl group was a substituent at C-4’, such as praeruptorin A .
  • Neuroprotection

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have neuroprotective effects .
  • Reversal of Multidrug Resistance

    • Coumarins, which are rich in P. praeruptorum, have a wide range of applications in the prevention and treatment of cardiovascular and cerebrovascular diseases, anti-inflammatory, reversal of multidrug resistance, anti-cancer, and neuroprotection .
  • Antidepressant Effects

    • Extracts of P. praeruptorum, which includes Praeruptorin E, have been reported to have antidepressant effects .
  • Osteogenic Effects

    • Praeruptorin E, as part of the extracts of P. praeruptorum, has been reported to have osteogenic effects .
  • Modulating P-glycoprotein (Pgp)

    • Side chains at the C-3′ and C-4′ site of khellactone coumarin, which includes Praeruptorin E, seem to play a key role in modulating Pgp .

Safety And Hazards

Praeruptorin E is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Based on reported data about the pharmacological properties of praeruptorins and semisynthetic derivatives of them, it is hopeful that in the near future more studies focus on the discovery of the new application and therapeutic uses of these bioactive compounds and understanding the specific mechanisms of them .

properties

IUPAC Name

[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVJROSOIXJGR-WLISBCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praeruptorin E

CAS RN

78478-28-1
Record name Praeruptorin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
YL Song, R Yan, WH Jing, HY Zhao… - … in Mass Spectrometry, 2011 - Wiley Online Library
… pharmacokinetic evaluation of the herb in our laboratory, the present study investigated, for the first time, the metabolic profile of (+)‐praeruptorin B (dPB) and (+)‐praeruptorin E (dPE), …
Y Song, W Jing, F Yang, Z Shi, M Yao, R Yan… - … of Pharmaceutical and …, 2014 - Elsevier
Many chiral drugs are used as the racemic mixtures in clinical practice. The occurrence of enantioselectively pharmacological activities calls for the development of enantiospecific …
Number of citations: 37 www.sciencedirect.com
R Xu, H Deng, L Gan, L Zhong, Y Deng… - Annals of …, 2022 - ncbi.nlm.nih.gov
… In the present study, we explored whether the Chinese herbal component, Praeruptorin E (PE), enhances anti-asthma efficacy and prevents the toxicity of aminophylline. …
Number of citations: 3 www.ncbi.nlm.nih.gov
Y Hu, H Zhang, W Liang, P Xu, K Lou… - Journal of AOAC …, 2020 - academic.oup.com
Background: Peucedani Radix is a popular traditional Chinese medicine herb with a long history in China. Praeruptorin A (PA), praeruptorin B (PB), and praeruptorin E (PE) are usually …
Number of citations: 8 academic.oup.com
YJ Wang, HJ Chu, YC Che - LATIN AMERICAN JOURNAL OF …, 2017 - latamjpharm.org
… Praeruptorin E (PE) is an efficient anti-ovarian cancer drug isolated from Bai-hua Qian-hu (the dried roots of Peucedanum praeruptorum Dunn). The present study aims to evaluate the …
Number of citations: 0 www.latamjpharm.org
PJ Yu, JR Li, ZG Zhu, HY Kong, H Jin, JY Zhang… - European journal of …, 2013 - Elsevier
Acute lung injury is a life-threatening syndrome characterized by overwhelming lung inflammation and increased microvascular permeability, which causes a high mortality rate …
Number of citations: 36 www.sciencedirect.com
P Sarkhail, A Shafiee, P Sarkheil - BioMed research international, 2013 - hindawi.com
… [37] demonstrated that the effect of (+)-praeruptorin A and praeruptorin E in relaxing swine coronary artery and decreasing contractility in guinea pig left atria related to the calcium …
Number of citations: 22 www.hindawi.com
MR Rao, XH Shen, X Zou - European journal of pharmacology, 1988 - Elsevier
… Ye; JS, HQ Zhang and CQ Yuan, 1982, Isolation and identification of coumarin praeruptorin E from the root of the chinese drug Peucedanum praeruptorum Dunn. (Umbelliferae), Acta …
Number of citations: 24 www.sciencedirect.com
C Song, X Li, B Jia, L Liu, P Wei, MA Manzoor… - Frontiers in Plant …, 2022 - frontiersin.org
… praeruptorum, the variations of praeruptorin A, praeruptorin B, praeruptorin E, … of praeruptorin A, praeruptorin B and praeruptorin E in the bolted P. praeruptorum. Although…
Number of citations: 6 www.frontiersin.org
Y Songa, W Jinga, F Yang, Z Shi, M Yao, R Yan… - 2014 - repository.um.edu.mo
Many chiral drugs are used as the racemic mixtures in clinical practice. The occurrence of enantioselectively pharmacological activities calls for the development of enantiospecific …
Number of citations: 0 repository.um.edu.mo

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